1-Fluoro-3-isocyanato-2-methoxybenzene

Description

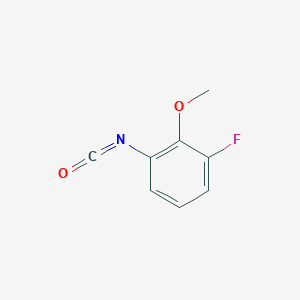

1-Fluoro-3-isocyanato-2-methoxybenzene is a fluorinated aromatic isocyanate derivative characterized by a benzene ring substituted with fluorine (position 1), isocyanato (position 3), and methoxy (position 2) groups. Fluorinated isocyanates are of interest in medicinal chemistry and materials science due to fluorine’s electronegativity and the isocyanato group’s versatility in forming ureas, carbamates, and polyurethanes .

Properties

Molecular Formula |

C8H6FNO2 |

|---|---|

Molecular Weight |

167.14 g/mol |

IUPAC Name |

1-fluoro-3-isocyanato-2-methoxybenzene |

InChI |

InChI=1S/C8H6FNO2/c1-12-8-6(9)3-2-4-7(8)10-5-11/h2-4H,1H3 |

InChI Key |

YIPGLQHOGGMVQV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC=C1F)N=C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Fluoro-3-isocyanato-2-methoxybenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the reaction of 1-fluoro-2-nitrobenzene with methanol in the presence of a base such as potassium tert-butoxide (KOtBu) and a solvent like dimethylformamide (DMF). The reaction mixture is heated to around 80°C for several hours, followed by purification through chromatography .

Industrial Production Methods: Industrial production of this compound typically involves large-scale electrophilic aromatic substitution reactions under controlled conditions to ensure high yield and purity. The process may include additional steps such as distillation and recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Fluoro-3-isocyanato-2-methoxybenzene undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of the fluorine atom, which is an electron-withdrawing group.

Addition Reactions: The isocyanate group can react with nucleophiles such as amines to form urea derivatives.

Oxidation and Reduction Reactions: The methoxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium hydroxide (KOH) in polar solvents.

Addition Reactions: Amines or alcohols in the presence of catalysts.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products:

Substitution: Formation of substituted benzene derivatives.

Addition: Formation of urea or carbamate derivatives.

Oxidation: Formation of aldehydes or carboxylic acids.

Scientific Research Applications

1-Fluoro-3-isocyanato-2-methoxybenzene has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its reactive isocyanate group.

Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-fluoro-3-isocyanato-2-methoxybenzene involves its reactive functional groups:

Isocyanate Group: Reacts with nucleophiles to form stable covalent bonds, making it useful in cross-linking reactions and polymerization.

Comparison with Similar Compounds

A systematic comparison is presented below, focusing on substituent positions, electronic effects, and applications of structurally related compounds.

Table 1: Key Structural and Functional Comparisons

Research Findings and Analysis

Substituent Position Effects

- Methoxy Group Orientation : In 1-Fluoro-3-isocyanato-5-methoxybenzene (CAS 1174233-38-5), the methoxy group at position 5 creates a para relationship with the isocyanato group, reducing steric hindrance compared to the target compound’s ortho-methoxy substitution. This may enhance electrophilic reactivity in nucleophilic addition reactions .

- Fluorine vs.

Functional Group Variations

- Isocyanato vs. Isothiocyanato : Isothiocyanato derivatives (e.g., ) exhibit lower reactivity due to the sulfur atom’s reduced electrophilicity compared to isocyanato’s oxygen. This makes them preferable for controlled thiol-ene click chemistry .

- Trifluoromethyl Substitution : The trifluoromethyl group in 1-Fluoro-4-isocyanato-2-(trifluoromethyl)benzene (CAS 51903-64-1) enhances hydrophobicity, making it suitable for water-resistant coatings or fluoropolymer synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.